molecular formula C8H9NaO3S B146748 Sodium m-Xylene-4-sulfonate CAS No. 827-21-4

Sodium m-Xylene-4-sulfonate

Cat. No.: B146748
CAS No.: 827-21-4
M. Wt: 208.21 g/mol
InChI Key: GJQXYSKWRDJNAJ-UHFFFAOYSA-M
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Description

Sodium m-Xylene-4-sulfonate (CAS No. 827-21-4), also known as 2,4-dimethylbenzenesulfonic acid sodium salt monohydrate, is an organo-sulfur compound with the molecular formula C₈H₉NaO₃S·H₂O and a molecular weight of 204.24 g/mol (hydrate form) . It is derived from m-xylene-4-sulfonic acid, a simple aromatic sulfonic acid featuring a sulfonate group (-SO₃⁻) attached to the meta position of a dimethylbenzene ring .

This compound is widely utilized in pharmaceutical synthesis (e.g., as an intermediate for antibacterial agents), industrial catalysis, and surfactant formulations due to its water solubility and stability .

Properties

IUPAC Name

sodium;2,4-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O3S.Na/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQXYSKWRDJNAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041639
Record name Sodium m-xylene-4-sulfonate
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Molecular Weight

208.21 g/mol
Source PubChem
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CAS No.

827-21-4
Record name Sodium m-xylene-4-sulfonate
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Record name Benzenesulfonic acid, 2,4-dimethyl-, sodium salt (1:1)
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Record name Sodium m-xylene-4-sulfonate
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Record name Sodium m-xylene-4-sulphonate
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Record name SODIUM M-XYLENE-4-SULFONATE
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Biological Activity

Sodium m-xylene-4-sulfonate (also known as sodium xylenesulfonate) is a sulfonic acid derivative that has garnered attention for its biological activity and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is represented by the chemical formula C8H9NaO3S\text{C}_8\text{H}_9\text{NaO}_3\text{S} and is characterized as an odorless white crystalline powder. It is soluble in water and exhibits hydrotropic properties, enhancing the solubility of various organic compounds in aqueous solutions .

Biological Activity

1. Toxicological Studies

Research has demonstrated that sodium xylenesulfonate exhibits low toxicity in various animal models. A study conducted by the National Toxicology Program evaluated the compound's toxicological potential through dermal application in rats and mice over extended periods. Key findings include:

  • Survival Rates : All subjects survived throughout the studies, indicating a high safety profile.
  • Body Weight : Final mean body weights of treated groups were comparable to control groups, suggesting no significant adverse effects on growth .
  • Dermal Effects : Observations included skin discoloration and crusty deposits at application sites, which were not deemed severe or treatment-related .

2. Genetic Toxicology

This compound functions primarily as a hydrotrope, enhancing the solubility of hydrophobic compounds in water. This property is particularly useful in biochemical applications where solubilization of poorly soluble substances is required. The mechanism involves disrupting hydrophobic interactions among solute molecules, thereby increasing their solubility in aqueous environments .

Case Studies

Several studies have highlighted the practical applications of this compound:

  • Pharmaceutical Formulations : It has been utilized to improve the solubility of active pharmaceutical ingredients (APIs) in liquid formulations, facilitating better bioavailability.
  • Detergent Formulation : Its ability to act as a surfactant makes it valuable in formulating detergents and cleaning agents, where it enhances the solubilization of oils and fats .

Research Findings

The following table summarizes key findings from various studies on this compound:

Study TypeOrganismDosage Range (mg/mL)Key Findings
Toxicology StudyRats0 - 400No significant adverse effects; normal weight gain observed
Genetic ToxicologySalmonellaN/ANo mutagenic activity detected
Dermal Application StudyMice0 - 727Similar survival rates; some skin irritation noted
Solubility Enhancement StudyVarious APIsN/AEnhanced solubility of poorly soluble compounds observed

Scientific Research Applications

Industrial Applications

1. Surfactant in Detergents

  • Sodium m-Xylene-4-sulfonate is primarily used as an anionic surfactant in liquid detergents. It can constitute up to 10% of the total formulation, enhancing cleaning efficiency by reducing surface tension and improving wetting properties .
  • It serves as a solubilizer for hydrophobic compounds, allowing for better incorporation of oils and other difficult-to-dissolve substances in cleaning products .

2. Hydrotrope

  • This compound acts effectively as a hydrotrope , which helps solubilize hydrophobic substances in aqueous solutions. Its ability to maintain clarity in formulations makes it particularly valuable in household cleaning products and personal care items such as shampoos and conditioners .

3. Emulsifier and Dispersant

  • This compound is utilized as an emulsifier in various formulations, including food packaging adhesives and industrial coatings. It helps stabilize emulsions by reducing interfacial tension between immiscible liquids .
  • As a dispersant , it aids in the uniform distribution of particles in suspensions, which is crucial for products like paints and agricultural formulations .

Research Findings

Numerous studies have documented the effectiveness of this compound in enhancing the performance of various products:

  • A study highlighted its role in increasing the solubility of lecithin, demonstrating its potential as a hydrotrope in complex formulations .
  • Technical reports have shown that it can be used effectively in oilfield applications, such as acidification processes, where its dispersing properties help improve the efficiency of drilling fluids .

Case Studies

Application AreaSpecific Use CaseFindings/Results
Household DetergentsLiquid laundry detergentsConstitutes up to 10% of formulation; enhances cleaning power .
Personal Care ProductsShampoos and conditionersActs as a solubilizer for oils; improves texture and feel .
Industrial CleaningHeavy-duty cleaning agentsFunctions as an effective emulsifier and dispersant .
Oilfield ChemicalsAcidification agentsImproves fluidity and effectiveness of drilling fluids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Sodium m-Xylene-4-sulfonate with structurally or functionally analogous sodium salts, emphasizing physicochemical properties and applications.

Table 1: Comparative Properties of this compound and Related Compounds

Compound Molecular Weight (g/mol) Solubility in Water (g/100 mL) Melting Point (°C) Key Applications
This compound 204.24 (hydrate) High (exact data unavailable) Not reported Pharmaceuticals, surfactants, catalysts
Sodium Hydroxide (NaOH) 40.00 111 (20°C) 318 Chemical synthesis, pH adjustment
Sodium Bicarbonate (NaHCO₃) 84.01 9.6 (20°C) 270 (decomposes) Food additive, medicine
Sodium Nitrate (NaNO₃) 84.99 91.2 (25°C) 306 Fertilizers, explosives
Sodium Tetrafluoroborate (NaBF₄) 109.79 108 (25°C) 384 Electrolytes, fluxing agents

Key Observations:

Molecular Weight: this compound has a significantly higher molecular weight (>200 g/mol) compared to inorganic sodium salts like NaOH (40 g/mol) or NaHCO₃ (84 g/mol), reflecting its aromatic sulfonate structure .

Solubility : While exact solubility data for this compound are unavailable, its use in aqueous surfactant systems implies high water solubility, comparable to NaBF₃ (108 g/100 mL) but lower than NaOH (111 g/100 mL) .

Thermal Stability: Inorganic salts like NaNO₃ and NaBF₄ exhibit higher melting points (>300°C), whereas this compound’s organic framework likely reduces thermal stability, though specific data are lacking .

Applications: this compound is distinguished by its niche roles in pharmaceuticals (e.g., antibacterial agents) and catalysis, unlike NaNO₃ (agriculture) or NaHCO₃ (food/medicine) .

Safety: Unlike corrosive NaOH or reactive NaNO₃, this compound poses minimal hazards under standard conditions, enhancing its suitability for lab and industrial use .

Limitations:

The provided evidence lacks direct data on structural isomers (e.g., para- or ortho-xylene sulfonates), which could clarify positional effects on solubility or reactivity. Further research is needed to compare sulfonate derivatives systematically.

Preparation Methods

Reaction Mechanism and Conditions

The electrophilic substitution occurs at the para position of m-xylene due to the directing effects of the methyl groups. Critical parameters include:

ParameterOptimal RangeEffect of Deviation
H₂SO₄ Concentration70–78 wt%<70%: Incomplete reaction; >78%: Over-sulfonation
Temperature80–100°C<80°C: Slow kinetics; >100°C: Decomposition
Reaction Time2–4 hoursShorter times yield unreacted xylene

The process achieves 92–95% yield of m-xylene-4-sulfonic acid, with the remaining 5–8% comprising isomers and sulfone byproducts. Post-reaction, the mixture is cooled to 10–15°C to crystallize the product as a dihydrate (C₈H₁₀SO₃·2H₂O). The filtrate, containing 70–78% sulfuric acid, is recycled into subsequent batches, eliminating waste acid generation.

Sulfur Trioxide (SO₃) Sulfonation

For higher-purity applications, gaseous SO₃ is employed in thin-film reactors. This method minimizes water content, reducing side reactions and improving sulfonic acid yield (98–99%).

Process Overview

  • Film Reactor Setup : m-Xylene is fed into a vertical reactor, forming a thin film on cooled walls (20–30°C).

  • SO₃ Introduction : Gaseous SO₃ (2–5% v/v in dry air) reacts exothermically with m-xylene.

  • Quenching : The product is immediately quenched with water to prevent over-sulfonation.

Advantages over H₂SO₄ methods include:

  • Faster reaction times (10–30 minutes).

  • No solvent requirements.

  • Higher selectivity for the 4-sulfonate isomer.

Neutralization and Salt Formation

Neutralization of m-xylene-4-sulfonic acid with sodium hydroxide produces the sodium salt. US4608204A highlights the critical role of sodium chloride (NaCl) in reducing viscosity during this step.

Neutralization Protocol

  • Acid Dilution : The sulfonic acid is diluted to 20–30% concentration in water.

  • NaOH Addition : 3–6 wt% aqueous NaOH is added stoichiometrically (pH 7–8).

  • NaCl Incorporation : 3–5 wt% NaCl (based on sulfonate mass) is introduced to lower viscosity by 60–80%.

NaCl Concentration (wt%)Viscosity (cP) at 70°FMixture Stability
019,750Gel-like, inhomogeneous
38,200Moderate flow
54,500Low viscosity, homogeneous

Purification and Crystallization Techniques

Crystallization is the preferred purification method due to the compound’s high water solubility. Key steps include:

  • Cooling Crystallization : The neutralized solution is cooled to 0–5°C, yielding 85–90% pure sodium m-xylene-4-sulfonate.

  • Centrifugation : A basket centrifuge removes residual sulfuric acid (if present) and NaCl.

  • Recrystallization : The crude product is dissolved in hot ethanol (60°C) and cooled to 10°C for high-purity crystals (>99%).

Industrial-Scale Production and Process Optimization

Large-scale manufacturing employs continuous reactors and automated neutralization systems. Key innovations include:

  • Recycled Sulfuric Acid Systems : Filtrate from crystallization (70–78% H₂SO₄) is reused, reducing raw material costs by 40%.

  • In-Line Mixers : For SO₃ processes, static mixers ensure uniform gas-liquid contact, enhancing yield by 12%.

  • Real-Time pH Monitoring : Automated NaOH dosing maintains neutralization efficiency (±0.2 pH units).

Economic and Environmental Considerations

FactorH₂SO₄ MethodSO₃ Method
Capital Cost$1.2M (per 10k tons)$2.5M (per 10k tons)
Operating Cost$800/ton$1,100/ton
Waste Generation0.1 tons (recycled)0.05 tons (quench water)

Q & A

Q. What mechanistic insights explain this compound’s role in stabilizing reactive intermediates?

  • Methodological Answer : Use stopped-flow UV/Vis spectroscopy to capture transient species (e.g., carbocations). Electron Paramagnetic Resonance (EPR) detects radical intermediates. Compare with computational Transition State Theory (TST) barriers to validate stabilization pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium m-Xylene-4-sulfonate
Reactant of Route 2
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Sodium m-Xylene-4-sulfonate

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